BenchChemオンラインストアへようこそ!

Benzenesulfonoimidamide

Metabolic stability Hepatic clearance Liver microsomes

Benzenesulfonoimidamide (CAS 25331-58-2, molecular formula C₆H₈N₂OS) is an organosulfur(VI) compound belonging to the sulfonimidamide class, characterized by a tetrahedral sulfur center bearing both an S=O and an S=N bond. It is the mono‑aza analogue of the well‑established benzenesulfonamide pharmacophore, in which one sulfonamide oxygen (S=O) is replaced by an imine nitrogen (S=NH).

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
Cat. No. B13555344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonoimidamide
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=N)(=O)N
InChIInChI=1S/C6H8N2OS/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H3,7,8,9)
InChIKeyWXBRXIHIUCXZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonoimidamide: Chemical Identity and Pharmacophore Classification for Procurement Decision-Making


Benzenesulfonoimidamide (CAS 25331-58-2, molecular formula C₆H₈N₂OS) is an organosulfur(VI) compound belonging to the sulfonimidamide class, characterized by a tetrahedral sulfur center bearing both an S=O and an S=N bond . It is the mono‑aza analogue of the well‑established benzenesulfonamide pharmacophore, in which one sulfonamide oxygen (S=O) is replaced by an imine nitrogen (S=NH) [1]. This structural replacement introduces an additional hydrogen‑bond donor/acceptor site, a stereogenic sulfur center, and an extra exit vector for further functionalization — features absent in the parent sulfonamide scaffold [1][2]. The compound serves as a versatile precursor for the synthesis of substituted sulfonimidamides and is increasingly employed as a building block in medicinal chemistry programs targeting NLRP3 inflammasome inhibition, antibacterial oligopeptide design, and carboxylic acid bioisosterism [3][4][5].

Why a Generic Benzenesulfonamide or Sulfoximine Cannot Substitute for Benzenesulfonoimidamide in Research and Development


Benzenesulfonoimidamide and its closest analogs — classical benzenesulfonamides, sulfoximines, and sulfondiimides — share the sulfur(VI) core but diverge sharply in key physicochemical and pharmacological properties that preclude generic substitution. The replacement of one sulfonamide oxygen with an imine nitrogen in the sulfonimidamide scaffold alters the hydrogen‑bonding landscape, introduces a stereogenic center, and provides an additional synthetic handle for structural diversification [1]. Matched‑molecular‑pair studies have demonstrated that swapping a sulfonamide for a sulfonimidamide can reduce lipophilicity by up to 0.7 logD units, improve hydrolytic stability under alkaline conditions, and shift predicted human hepatic clearance by an order of magnitude — from 0.41 L h⁻¹ kg⁻¹ (sulfonamide) to 0.04 L h⁻¹ kg⁻¹ (sulfonimidamide) [2]. Moreover, crystallographic evidence reveals that sulfonimidamide nitrogens can engage proteins as hydrogen‑bond acceptors in ways that sulfonamides cannot, opening distinct exit vectors for subpocket remodeling [3]. Substituting a generic sulfonamide or sulfoximine for benzenesulfonoimidamide forfeits these structurally encoded advantages, making it an unsuitable strategy for projects that require a specific hydrogen‑bonding profile, attenuated lipophilicity, or stereochemical control at the sulfur center.

Quantitative Differentiation Evidence for Benzenesulfonoimidamide vs. Closest Analogs


In Vitro Metabolic Stability: Sulfonimidamide 2a vs. Matched Sulfonamide 1a in Liver Microsomes and Hepatocytes

In a direct matched‑molecular‑pair comparison, the tertiary phenyl sulfonimidamide 2a (a close surrogate of benzenesulfonoimidamide) exhibited substantially higher in vitro metabolic stability than its sulfonamide counterpart 1a across species [1]. In human liver microsomes, predicted blood clearance for the sulfonimidamide was 0.04 L h⁻¹ kg⁻¹ versus 0.41 L h⁻¹ kg⁻¹ for the sulfonamide — a 10.3‑fold reduction [1]. A similar trend was observed in mouse liver microsomes (1.1 vs. 4.0 L h⁻¹ kg⁻¹, a 3.6‑fold reduction) and in rat preparations (3.0 vs. 3.8 L h⁻¹ kg⁻¹ in microsomes; 3.6 vs. 4.0 L h⁻¹ kg⁻¹ in hepatocytes) [1]. These data demonstrate that the S=N replacement systematically improves metabolic resilience, reducing predicted first‑pass hepatic extraction.

Metabolic stability Hepatic clearance Liver microsomes

Hydrolytic Stability: Complete Recovery of Sulfonimidamide at Alkaline pH vs. Sulfonamide Degradation

The hydrolytic robustness of the sulfonimidamide functional group was directly compared to its sulfonamide analog under a range of physiologically relevant pH conditions [1]. After 24 hours of stirring at pH 8.0, 100% of the sulfonimidamide 2a was recovered intact, whereas only 67% of the matched sulfonamide 1a remained — a 33‑percentage‑point difference indicative of sulfonamide decomposition under mildly alkaline aqueous conditions [1]. At pH 2.0, 4.5, 6.5, and 7.4, both compounds showed complete recovery, establishing that the sulfonimidamide advantage is most pronounced under alkaline stress (e.g., intestinal fluid, certain formulation buffers) [1].

Hydrolytic stability pH stability Chemical stability

Lipophilicity Modulation: 0.7 logD Unit Reduction vs. Matched Sulfonamide

Replacement of the sulfonamide S=O with S=NH in the matched molecular pair resulted in a pronounced reduction in lipophilicity, from logD₇.₅ = 2.6 (sulfonamide 1a) to logD₇.₅ = 1.9 (sulfonimidamide 2a) — a decrease of 0.7 log units [1]. This is consistent with the increased polarity imparted by the imine nitrogen and its hydrogen‑bonding capacity [2]. Importantly, Caco‑2 permeability was maintained at high levels for both compounds (Papp A–B = 378 nm s⁻¹ for the sulfonimidamide vs. 393 nm s⁻¹ for the sulfonamide, efflux ratios 0.59 and 0.64 respectively), indicating that the lipophilicity reduction does not compromise passive membrane permeability [1].

Lipophilicity logD Physicochemical properties

Hydrogen‑Bond Acceptor Capacity: First Direct Crystallographic Evidence of Sulfonimidamide Nitrogen as H‑Bond Acceptor in a Protein Complex

High‑resolution cocrystal structures of sulfonimidamide‑containing ligands bound to FKBP12 revealed an unprecedented hydrogen‑bond contact between the S(=O)=NMe nitrogen and the hydroxyl group of Tyr82 at a distance of 2.7 Å — substantially below the van der Waals distance (3.2 Å for N···O) and consistent with a strong hydrogen bond [1]. This contact has no counterpart in the corresponding sulfonamide complex, where the equivalent position is occupied by an S=O oxygen [1]. The sulfonimidamide nitrogen thus functions as a stereoelectronically distinct hydrogen‑bond acceptor, enabling new protein‑interaction geometries that sulfonamides cannot achieve [1]. Additionally, N‑substituted sulfonimidamides provide an extra exit vector that, in this study, allowed remodeling of a subpocket in FKBP12 without loss of binding affinity — a structural opportunity absent in classical sulfonamides [1].

Hydrogen bonding Protein–ligand interactions Crystallography

Cytotoxicity and Hemolysis Reduction: Sulfonimidamide vs. Sulfonamide Linker in Antibacterial Oligopeptides

In a series of type I signal peptidase inhibitor oligopeptides, replacing the sulfonamide (SA) linker with a sulfonimidamide (SIA) linker systematically reduced both cytotoxicity and hemolysis while maintaining or improving antibacterial activity against efflux‑defective E. coli [1]. Direct comparison of SA‑linked compound 17 (EcLepB IC₅₀ = 0.056 μM; HepG2 cytotoxicity IC₅₀ = 1.20 μM; hemolysis at 100 μM = 0.10%) with SIA‑linked compounds 19 and 20 shows that SIA incorporation preserved enzyme inhibition (IC₅₀ = 1.07 μM and 1.11 μM, respectively) while improving the cytotoxicity window 2.5‑fold (cytotoxicity IC₅₀ = 2.95 μM and 2.99 μM) [1]. Most strikingly, the SIA‑linked analog 20 exhibited hemolysis of only 0.35% versus 14.5% for the structurally analogous SA‑linked compound 18 — a 41‑fold reduction [1]. This demonstrates that the sulfonimidamide linker confers a superior selectivity profile compared to the classical sulfonamide.

Cytotoxicity Hemolysis Antibacterial oligopeptide

High‑Impact Application Scenarios for Benzenesulfonoimidamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Reduced Hepatic Clearance

When a benzenesulfonamide‑containing lead compound suffers from unacceptably high predicted hepatic clearance, replacing the sulfonamide with a benzenesulfonoimidamide scaffold can reduce human predicted blood clearance by up to 10‑fold (from 0.41 to 0.04 L h⁻¹ kg⁻¹ in the matched‑pair study) [1]. This metabolic stability gain can rescue compounds that would otherwise be abandoned due to poor pharmacokinetic profiles, directly extending in vivo half‑life and reducing dosing frequency requirements.

Oral Drug Formulation Development Requiring Alkaline pH Stability

For oral drug candidates intended for release in the distal small intestine or colon (pH ~7.5–8.0), benzenesulfonoimidamide offers complete hydrolytic recovery after 24 h at pH 8.0, compared with 33% degradation of the corresponding sulfonamide under identical conditions [1]. This property is critical for ensuring consistent drug exposure throughout the gastrointestinal tract and for enabling extended‑release formulations that must withstand intestinal alkaline environments.

Structure‑Based Drug Design Targeting Novel Protein–Ligand Hydrogen‑Bond Geometries

The unique ability of the sulfonimidamide nitrogen to act as a hydrogen‑bond acceptor in protein complexes, demonstrated crystallographically by the 2.7 Å S(=O)=NMe···HO–Tyr82 contact in FKBP12 [2], enables medicinal chemists to design ligands that engage protein targets through unprecedented binding modes. The additional exit vector at the sulfonimidamide nitrogen further allows exploration of subpocket space inaccessible to sulfonamides, facilitating fragment‑based drug discovery and scaffold‑hopping strategies that require differentiated intellectual property positions [2].

Antibacterial Peptide Development with Improved Safety Margins

Incorporating benzenesulfonoimidamide as a key building block in antibacterial oligopeptide boronate inhibitors can dramatically improve the therapeutic window by reducing hemolytic toxicity. The matched‑pair comparison of sulfonimidamide‑ versus sulfonamide‑linked oligopeptides demonstrated a 41‑fold reduction in hemolysis (14.5% → 0.35%) with maintained sub‑micromolar enzyme inhibition [3]. This application scenario is especially relevant for programs targeting Gram‑negative bacterial signal peptidases where cationic peptide toxicity has historically limited preclinical progression.

Quote Request

Request a Quote for Benzenesulfonoimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.